Garcinol is predominantly sourced from the fruit rind of Garcinia indica, which is native to India and other tropical regions. The extraction process typically involves solvent extraction techniques to isolate the compound from the plant material. Additionally, Garcinol can also be synthesized in laboratories through various chemical methods, enhancing its availability for research and therapeutic applications.
Garcinol belongs to the class of compounds known as polyphenols, specifically categorized under polyisoprenylated acylphloroglucinols. These compounds are characterized by their complex structures and multiple phenolic groups, contributing to their biological activity.
The synthesis of Garcinol can be achieved through both natural extraction and total synthesis in the laboratory. The natural extraction involves using organic solvents like hexane or ethyl acetate to isolate Garcinol from Garcinia indica's fruit rind. In contrast, total synthesis often employs multi-step organic reactions.
Technical Details:
Garcinol has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is , indicating the presence of carbon, hydrogen, and oxygen atoms.
Garcinol participates in various chemical reactions that enhance its biological activity. It can undergo oxidation-reduction reactions, which are critical in its role as an antioxidant.
Technical Details:
Garcinol exhibits its biological effects through several mechanisms:
Studies indicate that Garcinol can significantly reduce cancer cell proliferation in vitro and in vivo models by inducing apoptosis and inhibiting tumor growth.
Garcinol has been extensively studied for its potential applications in various fields:
Garcinol consistently triggers programmed cell death across multiple cancer types through mitochondrial-mediated apoptosis that converges on caspase activation. In endometrial cancer cells (Ishikawa and HEC-1B lines), garcinol treatment (10-20 μM) significantly upregulated cleaved caspase-3 and caspase-9 expression while simultaneously downregulating anti-apoptotic B-cell lymphoma 2 protein levels. This mitochondrial pathway activation was evidenced by cytochrome c release into the cytosol and Bax/B-cell lymphoma 2 dysregulation [3]. Similarly, in oral squamous cell carcinoma (SCC-4, SCC-9, and SCC-25 cells), garcinol induced phosphatidylserine externalization (detected by annexin-V binding) and caspase-3 activation in a dose-dependent manner (5-20 μM) [4].
The compound's ability to modulate pro-apoptotic proteins extends beyond gynecological and oral cancers. Gastrointestinal cancer investigations reveal garcinol activates intrinsic apoptosis via Bcl-2-associated X protein upregulation and B-cell lymphoma extra-large downregulation, decreasing the mitochondrial membrane potential [10]. In hepatocellular carcinoma, garcinol-induced caspase activation coincided with reduced expression of inhibitor of apoptosis proteins, particularly X-linked inhibitor of apoptosis protein and survivin, thereby removing critical blocks on caspase activity [5].
Table 1: Garcinol-Induced Caspase Activation Across Cancer Models
Cancer Type | Cell Line/Model | Key Apoptotic Markers | Observed Effects |
---|---|---|---|
Endometrial Cancer | Ishikawa, HEC-1B | ↑ Cleaved caspase-3, caspase-9; ↓ B-cell lymphoma 2 | Cytochrome c release, DNA fragmentation |
Oral Squamous Cell Carcinoma | SCC-4, SCC-9, SCC-25 | ↑ Annexin-V binding; ↑ caspase-3 activity | Phosphatidylserine externalization, apoptotic bodies |
Hepatocellular Carcinoma | C3A, HUH-7 | ↓ Survivin, XIAP; ↑ caspase-3 cleavage | Mitochondrial depolarization, chromatin condensation |
Glioblastoma | C6 cells | ↑ Bax/B-cell lymphoma 2 ratio; ↑ caspase-9 | Nuclear fragmentation, mitochondrial permeability transition |
Pancreatic Cancer | BxPC-3 | ↑ PARP cleavage; ↑ caspase-7 | Loss of membrane integrity, apoptosis induction |
Garcinol disrupts cell cycle progression by modulating key cyclins, cyclin-dependent kinases, and checkpoint regulators, with cell-type-specific checkpoint targeting. In endometrial cancer, garcinol (20 μM) differentially arrested Ishikawa cells at the G1 phase (80% increase) and HEC-1B cells at the G2/M phase (75% increase), concomitant with decreased S-phase populations. This differential arrest corresponded with downregulation of cyclin-dependent kinase 2, cyclin-dependent kinase 4, cyclin D1, and cyclin B1 expression. Simultaneously, garcinol upregulated tumor suppressor protein 53 and cyclin-dependent kinase inhibitor 1A (p21) expression in both cell lines [3].
The compound's cyclin-dependent kinase inhibitory effects extend beyond gynecological cancers. Glioblastoma C6 cells treated with garcinol (30 μM) exhibited G0/G1 arrest through cyclin D1 suppression and p21 induction, substantially reducing the percentage of cells entering S-phase [8]. In lung cancer models, garcinol induced p21 and tumor suppressor protein 53 while downregulating cyclin D, cyclin-dependent kinase 2, and cyclin-dependent kinase 4, effectively blocking G1/S transition [1]. Oral cancer studies further demonstrate that garcinol-mediated G2/M arrest involves decreased expression of cell division cycle 25C and cyclin B1, essential regulators of mitotic entry [4].
Table 2: Cell Cycle Protein Alterations Induced by Garcinol
Cell Cycle Phase Targeted | Affected Proteins | Direction of Change | Biological Consequence |
---|---|---|---|
G1/S Checkpoint | Cyclin-dependent kinase 4, Cyclin-dependent kinase 6, Cyclin D1 | Downregulation | Hypophosphorylation of retinoblastoma protein, E2F sequestration |
p21, p27, p53 | Upregulation | Cyclin-dependent kinase inhibition, transcription of inhibitory genes | |
G2/M Transition | Cyclin B1, Cell division cycle 2 | Downregulation | Failure to activate mitosis-promoting factor |
Phospho-Cell division cycle 25C | Downregulation | Impaired cyclin-dependent kinase 1 activation | |
S Phase Progression | Proliferating cell nuclear antigen, minichromosome maintenance complex | Downregulation | Impaired DNA replication initiation and elongation |
Garcinol exerts potent anti-inflammatory and anticancer effects through comprehensive inhibition of the Nuclear Factor Kappa-B pathway. Molecular docking studies reveal garcinol binds directly to the Rel homology domain of Nuclear Factor Kappa-B p65 subunit at residues Pro275, Trp258, Glu225, and Gly259, preventing its nuclear translocation and DNA binding [8]. In oral squamous cell carcinoma, garcinol (15 μM) significantly reduced Nuclear Factor Kappa-B activation and diminished downstream targets including cyclooxygenase-2 and vascular endothelial growth factor, contributing to its anti-angiogenic effects [4]. Glioblastoma studies demonstrate that garcinol inhibits inhibitor of nuclear factor kappa B kinase phosphorylation, preventing inhibitor of nuclear factor kappa B alpha degradation and subsequent Nuclear Factor Kappa-B liberation [8].
The compound further disrupts Nuclear Factor Kappa-B signaling through epigenetic mechanisms. As a histone acetyltransferase inhibitor, garcinol blocks p300-mediated acetylation of Nuclear Factor Kappa-B p65 subunit at lysine 310, a modification essential for full transcriptional activity. This acetylation blockade impairs recruitment of coactivators and RNA polymerase II to Nuclear Factor Kappa-B-responsive promoters [6]. In gastrointestinal cancers, garcinol-mediated Nuclear Factor Kappa-B suppression correlates with reduced expression of anti-apoptotic genes (B-cell lymphoma 2, B-cell lymphoma extra-large, cellular FLICE-inhibitory protein), pro-angiogenic factors (vascular endothelial growth factor, interleukin 8), and metastasis-promoting enzymes (matrix metallopeptidase 9) [10].
Garcinol disrupts oncogenic signaling through potent inhibition of Signal Transducer and Activator of Transcription 3 activation via dual phosphorylation and acetylation blockade. In hepatocellular carcinoma, garcinol (20-50 μM) inhibited both constitutive and interleukin-6-inducible tyrosine 705 phosphorylation of Signal Transducer and Activator of Transcription 3 by suppressing upstream Janus kinase 2 activation [5] [9]. Computational modeling demonstrates garcinol binds the Src homology 2 domain of Signal Transducer and Activator of Transcription 3 (docking energy: -4.45 kcal/mol), interacting with critical residues Ser614, Gly617, Glu638, and Thr641, thereby preventing Signal Transducer and Activator of Transcription 3 dimerization and nuclear translocation [5].
The compound exerts simultaneous inhibition of Signal Transducer and Activator of Transcription 3 acetylation at lysine 685 through p300 inhibition. This dual phosphorylation-acetylation blockade synergistically impairs Signal Transducer and Activator of Transcription 3 DNA binding activity and transcriptional function [5] [9]. Garcinol-mediated Signal Transducer and Activator of Transcription 3 suppression downregulates critical oncogenic targets including:
In breast cancer xenograft models, garcinol administration (10 mg/kg) significantly reduced tumor growth with corresponding decreases in phospho-Signal Transducer and Activator of Transcription 3 levels in residual tumor tissue, confirming in vivo pathway inhibition [9]. Pancreatic cancer studies further demonstrate that garcinol sensitizes cells to conventional chemotherapeutics by overcoming Signal Transducer and Activator of Transcription 3-mediated drug resistance [1].
Garcinol exerts dichotomous effects on cellular redox homeostasis, functioning as an antioxidant in normal cells while inducing pro-oxidant cytotoxicity in malignant cells. In glioblastoma C6 cells, garcinol (30 μM) significantly increased intracellular reactive oxygen species levels, as measured by 2',7'-dichlorodihydrofluorescein diacetate fluorescence, leading to oxidative DNA damage and mitochondrial dysfunction [8]. This reactive oxygen species surge triggered c-Jun N-terminal kinase pathway activation, evidenced by increased phosphorylated c-Jun N-terminal kinase and phosphorylated c-Jun expression, resulting in apoptosis potentiation [3] [8].
The compound's redox activity varies by cellular context and concentration. Garcinol's benzophenone core contains phenolic hydroxyl groups and β-diketone moieties that can undergo redox cycling, generating semiquinone radicals that transfer electrons to molecular oxygen, producing superoxide anion radicals [1]. In diabetic wound models, garcinol demonstrated antioxidant properties by reducing reactive oxygen species and enhancing endogenous antioxidant enzymes [7]. However, in cancer cells with inherently elevated reactive oxygen species and compromised antioxidant systems, garcinol pushes oxidative stress beyond survivable thresholds, causing lipid peroxidation, protein carbonylation, and DNA damage.
Garcinol-induced reactive oxygen species contribute to its multi-pathway anticancer effects through several mechanisms:
In gastrointestinal cancer models, garcinol-mediated reactive oxygen species generation induces endoplasmic reticulum stress, activating C/EBP homologous protein and enhancing death receptor 5 expression, thereby sensitizing cells to extrinsic apoptosis [10]. This redox-directed cytotoxicity highlights the context-dependent therapeutic potential of garcinol in malignant versus normal tissue environments.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: